molecular formula C39H30N2O6 B2869361 ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 392320-09-1

ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B2869361
CAS RN: 392320-09-1
M. Wt: 622.677
InChI Key: UWKGAKWSEWAGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoyl groups could be introduced through a Friedel-Crafts acylation, the amide group through a condensation reaction, and the ester group through an esterification reaction. The indole group could be synthesized through a Fischer indole synthesis or a similar method .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and transformations of compounds structurally related to ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, examining their chemical reactions and potential as intermediates in organic synthesis. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was photolyzed in the presence of phenols, enols, anilines, enamines, aryl thiols, and thioenols, leading to various benzo and five-membered ring systems through treatment with Lewis or protic acids (Prager & Williams, 1996). Additionally, transformations of enaminones into imidazolone derivatives have been described, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Bezenšek et al., 2012).

Potential Pharmacological Applications

While avoiding discussion on drug use and side effects, it's important to note that the synthesis and evaluation of related structures have contributed to the identification of compounds with potential pharmacological applications. For example, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in cell-based assays, indicating their potential as antineoplastic and antifilarial agents (Ram et al., 1992).

Photochemical Studies

The photochemistry of compounds similar to this compound has also been a focus, revealing insights into their reaction mechanisms under light exposure. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various solvents suggests competing photolytic pathways, including photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene, demonstrating the complex behavior of these compounds under specific conditions (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 5-[2-[(4-benzoylbenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30N2O6/c1-3-46-39(45)35-25(2)41(29-14-8-5-9-15-29)34-23-22-30(24-32(34)35)47-38(44)31-16-10-11-17-33(31)40-37(43)28-20-18-27(19-21-28)36(42)26-12-6-4-7-13-26/h4-24H,3H2,1-2H3,(H,40,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKGAKWSEWAGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.